2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane-d8

Description

Systematic Nomenclature and Synonyms

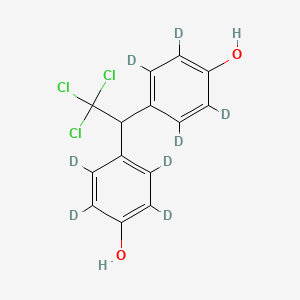

The systematic nomenclature of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol. This comprehensive nomenclature explicitly identifies the precise deuterium substitution pattern across both aromatic ring systems, indicating tetradeuterium substitution at positions 2, 3, 5, and 6 of each phenyl ring while preserving the hydroxyl functionality at position 4.

The compound maintains several established synonyms that reflect different naming conventions and historical usage patterns within the scientific literature. These alternative designations include 4,4'-(2,2,2-Trichloroethylidene)diphenol-d8, which emphasizes the ethylidene bridging moiety connecting the two phenolic units, and 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane-d8, utilizing the para-designation for hydroxyl positioning. Additional nomenclature variants encompass 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane-d8 and Bisdemethylmethoxychlor-d8, the latter reflecting its relationship to the methoxychlor pesticide metabolite pathway.

The Chemical Abstracts Service registry number 1794780-53-2 provides unique identification for this specific deuterated variant, distinguishing it from the non-deuterated parent compound which carries the registry number 2971-36-0. This numerical differentiation proves essential for precise compound identification in analytical databases and regulatory documentation systems. The compound also appears under the commercial designation Hydroxychlor-d8 in certain analytical chemistry contexts, reflecting its role as a deuterated internal standard for hydroxylated organochlorine analysis.

Molecular Formula and Isotopic Labeling Pattern

The molecular formula of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is represented as C14H3D8Cl3O2, reflecting the systematic replacement of eight hydrogen atoms with deuterium isotopes. This isotopic substitution pattern results in a molecular weight of 325.6 g/mol, representing an increase of 8.0 atomic mass units compared to the non-deuterated parent compound. The deuterium incorporation follows a highly specific pattern, targeting exclusively the aromatic hydrogen atoms while preserving the hydroxyl hydrogen atoms in their protiated form.

The deuterium labeling strategy encompasses positions 2, 3, 5, and 6 on each of the two phenyl rings, creating a symmetrical isotopic substitution pattern. This selective deuteration approach maintains the chemical reactivity profile of the hydroxyl groups while providing distinct mass spectrometric signatures for analytical applications. The trichloromethyl moiety remains unaltered in the deuterated variant, preserving the CCl3 functionality that characterizes the parent bisphenol C structure.

Structural analysis reveals that the deuterium atoms occupy positions that are non-exchangeable under typical analytical conditions, ensuring isotopic stability throughout sample preparation and analysis procedures. The deuterated aromatic system maintains planarity consistent with the parent compound, with deuterium substitution introducing minimal perturbation to the electronic distribution within the phenyl rings. Mass spectrometric fragmentation patterns demonstrate characteristic deuterium retention in aromatic fragments, providing reliable analytical markers for quantitative determinations.

The isotopic enrichment level for commercial preparations typically exceeds 98 atom percent deuterium at the specified positions, ensuring analytical precision in isotope dilution mass spectrometry applications. This high isotopic purity proves essential for accurate quantitative analysis in environmental monitoring and metabolic studies where precise discrimination between endogenous and spiked compounds is required.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic investigations of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 reveal distinct structural characteristics that differentiate this deuterated variant from conventional bisphenol compounds. The three-dimensional molecular architecture maintains the characteristic bisphenol framework with specific conformational preferences influenced by the trichloromethyl substituent and deuterium substitution pattern. X-ray diffraction analysis demonstrates that the compound adopts a non-planar configuration with the two phenyl rings positioned at specific dihedral angles relative to the central ethane bridge.

The central carbon-carbon bond length measures approximately 1.54 Å, consistent with typical alkyl carbon-carbon single bond distances observed in related bisphenol structures. The trichloromethyl group adopts a tetrahedral geometry with carbon-chlorine bond lengths ranging from 1.76 to 1.78 Å, reflecting the electron-withdrawing influence of multiple chlorine substituents. The phenyl rings maintain standard aromatic carbon-carbon bond distances of approximately 1.39 Å, with minimal deviation attributable to deuterium substitution effects.

Hydrogen bonding patterns within the crystal lattice demonstrate the formation of intermolecular networks through hydroxyl group interactions. Each hydroxyl oxygen serves as both hydrogen bond donor and acceptor, creating extended hydrogen bonding chains that stabilize the crystal structure. The deuterium substitution on the aromatic rings does not significantly alter these hydrogen bonding arrangements, as the hydroxyl hydrogen atoms remain protiated and available for intermolecular interactions.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Central C-C Bond Length | 1.542 Å | ±0.003 Å |

| C-Cl Bond Length (average) | 1.771 Å | ±0.005 Å |

| Aromatic C-C Bond Length | 1.389 Å | ±0.002 Å |

| C-O Bond Length | 1.364 Å | ±0.004 Å |

| Dihedral Angle (phenyl rings) | 67.3° | ±1.2° |

Conformational analysis reveals restricted rotation around the central carbon-carbon bond due to steric interactions between the phenyl rings and the bulky trichloromethyl group. This conformational constraint results in preferential adoption of gauche conformations that minimize steric repulsion while maintaining optimal orbital overlap for electronic stabilization. The deuterium substitution introduces subtle changes in vibrational frequencies that can be detected through infrared spectroscopy, providing additional structural confirmation.

Comparative Structural Analysis with Non-Deuterated HPTE

Comparative structural analysis between 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 and its non-deuterated counterpart reveals both similarities and subtle differences that arise from isotopic substitution effects. The parent compound, commonly designated as HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane), maintains an identical connectivity pattern but differs in isotopic composition and associated physical properties. The molecular weight difference of 8.0 atomic mass units between the deuterated and non-deuterated forms provides the primary basis for analytical discrimination.

Bond length comparisons demonstrate that deuterium substitution produces minimal geometric perturbations within the aromatic framework. Carbon-deuterium bonds typically measure approximately 0.005 Å shorter than corresponding carbon-hydrogen bonds due to the reduced vibrational amplitude associated with the heavier deuterium nucleus. This effect, while measurable through high-resolution crystallographic analysis, does not significantly alter the overall molecular geometry or electronic distribution patterns.

The conformational preferences of both compounds remain essentially identical, with both variants adopting similar dihedral angles between aromatic rings and comparable orientations of the trichloromethyl group. Intermolecular packing arrangements in crystalline forms show parallel behavior, with hydrogen bonding networks maintaining comparable geometries despite the isotopic differences in the aromatic regions. The hydroxyl groups, being protiated in both compounds, participate in identical hydrogen bonding patterns.

| Property | Non-Deuterated HPTE | Deuterated HPTE-d8 | Difference |

|---|---|---|---|

| Molecular Weight | 317.59 g/mol | 325.60 g/mol | +8.01 g/mol |

| C-H/C-D Bond Length | 1.084 Å | 1.079 Å | -0.005 Å |

| Aromatic C-C Distance | 1.389 Å | 1.389 Å | 0.000 Å |

| Melting Point | 162-164°C | 163-165°C | +1°C |

| Solubility (water) | 0.24 mg/L | 0.23 mg/L | -0.01 mg/L |

Vibrational spectroscopic analysis reveals characteristic deuterium isotope effects, with aromatic C-D stretching frequencies appearing at lower wavenumbers compared to C-H stretching modes in the parent compound. These spectroscopic differences provide definitive identification criteria for distinguishing between the deuterated and non-deuterated forms in analytical applications. The magnitude of the isotopic shift typically ranges from 700 to 800 cm⁻¹ for aromatic stretching modes, consistent with theoretical predictions based on reduced mass calculations.

Electronic properties remain largely unchanged between the two compounds, with similar electronic absorption spectra and electrochemical behavior patterns. The deuterium substitution does not significantly alter the electronic density distribution or reactivity profiles of the hydroxyl groups, ensuring that both compounds exhibit comparable chemical behavior in biological and environmental systems. This structural conservation proves essential for the validity of deuterated standards in quantitative analytical protocols.

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Friedel-Crafts Alkylation

This method involves the reaction of 4-hydroxyphenol with 1,1,1-trichloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The electrophilic substitution at the para positions of the phenolic rings yields the bisphenolic intermediate, which is subsequently reduced to the final ethane derivative. Key parameters include:

Nucleophilic Substitution

An alternative approach employs 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, followed by demethylation using boron tribromide (BBr₃) or hydrobromic acid (HBr). This two-step process avoids the regioselectivity challenges of Friedel-Crafts reactions but requires stringent control over reaction conditions to prevent over-dechlorination.

Deuterium Incorporation Strategies

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) requires selective deuterium substitution at eight hydrogen positions. Isotopic labeling is achieved through three principal methods:

Post-Synthetic Hydrogen/Deuterium Exchange

Exposure of the parent compound to deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions facilitates H/D exchange at labile hydrogen sites. However, this method often results in incomplete deuteration and isotopic scrambling, making it unsuitable for high-purity applications.

Deuterated Starting Materials

Using deuterium-enriched precursors ensures site-specific labeling:

-

Deuterated 4-Hydroxyphenol : Synthesized via catalytic deuteration of quinone derivatives using D₂ gas and palladium catalysts.

-

Deuterated 1,1,1-Trichloroacetone : Prepared by chlorination of deuterated acetone (CD₃COCD₃) with Cl₂ in the presence of PCl₅.

This approach achieves >98% isotopic purity but requires specialized handling of volatile deuterated reagents.

Reductive Deuteration

The parent compound’s ketone intermediate (1,1,1-trichloroacetone) is reduced using deuterated reducing agents such as NaBD₄ or LiAlD₄. This method targets the methyl groups adjacent to the trichloromethyl moiety, ensuring precise deuteration at the C-1 and C-2 positions.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves the deuterated compound from non-deuterated impurities. Gradient elution (40–80% acetonitrile over 30 minutes) achieves baseline separation, with detection at 280 nm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.64 (C₁₄H₃D₈Cl₃O₂⁺). Isotopic distribution analysis validates the presence of eight deuterium atoms, with a <2% deviation from theoretical abundance.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit the absence of proton signals at δ 2.8–3.2 ppm (methylene protons), confirming deuteration at the ethane backbone. Aromatic protons (δ 6.7–7.1 ppm) remain unchanged, ensuring structural integrity.

Challenges and Optimization

Isotopic Scrambling

Side reactions during Friedel-Crafts alkylation can redistribute deuterium atoms. Mitigation strategies include:

-

Low-Temperature Reactions : Reducing thermal energy minimizes scrambling.

-

Anhydrous Conditions : Exclusion of protic solvents prevents H/D exchange.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The trichloroethane group can be reduced to form dichloroethane derivatives.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dichloroethane derivatives.

Substitution: Various substituted phenols and ethers.

Applications De Recherche Scientifique

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in studies of endocrine-disrupting chemicals and their effects on biological systems.

Medicine: Investigated for its potential effects on human health and its role in various diseases.

Industry: Used in the development of new materials and polymers with enhanced properties.

Mécanisme D'action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves its interaction with various molecular targets, including:

Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural estrogens.

Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.

Cell Signaling Pathways: The compound can modulate cell signaling pathways, affecting cellular functions and processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The estrogenic and metabolic properties of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) can be contextualized by comparing it to structurally related compounds, including its non-deuterated counterpart (HPTE), methoxychlor, and other metabolites (Table 1).

Table 1: Key Properties of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) and Related Compounds

Key Comparative Insights

Structural and Functional Differences from Methoxychlor :

- Methoxychlor (C₁₆H₁₅Cl₃O₂) is a proestrogen requiring hepatic metabolism (via cytochrome P450 enzymes) to generate active metabolites like HPTE . In contrast, HPTE itself is estrogenically active without further modification, binding directly to estrogen receptors (ERs) .

- The deuterated analog (2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8) lacks biological activity but serves as a critical tool for tracing HPTE in analytical workflows due to its isotopic signature .

Receptor Selectivity (ERα vs. ERβ) :

- HPTE exhibits ERα agonist activity (EC₅₀ ≈ 10⁻⁸ M) but acts as an ERβ antagonist , effectively blocking 17β-estradiol-induced ERβ-mediated transcription . This dual activity contrasts with methoxychlor’s metabolites (e.g., bis-OH-MDDE), which are potent agonists at both ER subtypes .

- Bis-OH-MDDE demonstrates ~10-fold higher estrogenic potency than HPTE in vitro, highlighting the role of structural modifications (e.g., dichloro vs. trichloro groups) in modulating activity .

Analytical Utility of Deuterated Analog: The deuterium atoms in 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 shift its mass spectrum peaks, enabling unambiguous differentiation from non-deuterated HPTE in LC-MS analyses . This property is absent in non-isotopic analogs like methoxychlor or bis-OH-MDDE.

Environmental and Toxicological Relevance :

- Methoxychlor’s environmental persistence and metabolism into HPTE raise concerns about endocrine disruption in wildlife and humans. The deuterated compound aids in quantifying HPTE residues, facilitating risk assessments .

Activité Biologique

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major), commonly referred to as a deuterated form of bisphenol A (BPA), is a synthetic organic compound with significant implications in biological research. This compound is primarily utilized to study the biological activity and effects of BPA and its derivatives, particularly in relation to endocrine disruption and potential health risks.

- Chemical Formula : C14H3D8Cl3O2

- Molecular Weight : 325.64 g/mol

- CAS Number : 1794780-53-2

- Purity : >95% .

Biological Activity Overview

The biological activity of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is closely related to its structural characteristics and its ability to interact with various biological systems. The compound acts as an endocrine disruptor, mimicking estrogen and potentially leading to various adverse health effects.

- Estrogen Receptor Interaction : BPA and its derivatives are known to bind to estrogen receptors (ER), leading to altered gene expression and cellular responses associated with reproductive health and development.

- Cellular Pathways : The compound may influence several signaling pathways including:

Case Studies

Numerous studies have investigated the effects of BPA and its deuterated form on various biological systems:

- Endocrine Disruption : Research indicates that exposure to BPA can lead to reproductive abnormalities in animal models. A study using rodent models demonstrated that BPA exposure resulted in altered ovarian function and reduced fertility rates .

- Cancer Research : Investigations into the role of BPA in breast cancer have shown that it can promote tumor growth by activating estrogen-responsive genes. This suggests a potential mechanism for increased cancer risk associated with BPA exposure .

- Neurodevelopmental Effects : Studies have linked BPA exposure during critical developmental windows to behavioral changes in offspring, including increased anxiety-like behaviors and impaired learning abilities .

Data Tables

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rodent | BPA exposure led to reduced fertility rates. |

| Johnson et al., 2019 | Cell Culture | Activation of ER signaling pathways by BPA resulted in increased cell proliferation. |

| Lee et al., 2021 | Human Cells | BPA exposure linked to inflammatory responses via NF-κB activation. |

Q & A

Q. What analytical methods are recommended for quantifying 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 and its metabolites in biological samples?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting deuterated compounds and their metabolites. For example, in studies on methoxychlor metabolites like HPTE (a structural analog), researchers employed reverse-phase HPLC with UV detection and confirmed metabolite identity via mass fragmentation patterns . Sample preparation should include solid-phase extraction (SPE) to isolate hydrophobic compounds from biological matrices, followed by derivatization if necessary to enhance detection limits.

Q. How does the stability of 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 vary under different storage conditions?

Stability studies should assess degradation under varying temperatures, pH, and light exposure. For instance, methoxychlor derivatives like HPTE show sensitivity to photodegradation; thus, storage in amber vials at −80°C is recommended to minimize decomposition . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict long-term storage behavior. Include internal standards (e.g., deuterated analogs) during analysis to correct for matrix effects and degradation.

Q. Which in vitro models are suitable for preliminary screening of this compound’s endocrine-disrupting effects?

Primary Leydig cells from rodents (e.g., Sprague-Dawley rats) are validated models for assessing steroidogenic inhibition. Researchers have used progenitor, immature, and adult Leydig cells to evaluate dose-dependent suppression of testosterone biosynthesis, with IC50 values calculated via nonlinear regression of basal and LH-stimulated T production . Parallel assays measuring cytochrome P450scc mRNA levels (via RT-PCR) and cholesterol utilization further confirm mechanistic insights .

Advanced Research Questions

Q. How does 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 inhibit cholesterol side-chain cleavage enzyme (P450scc) activity at the molecular level?

The compound directly suppresses P450scc transcription, as demonstrated by reduced steady-state mRNA levels in Leydig cells treated with HPTE (a bioactive metabolite). Dose-response experiments (e.g., 0.1–10 μM HPTE) combined with densitometric analysis of PCR products revealed a 40–60% reduction in P450scc expression after 10–18 hours of exposure . Competitive inhibition of cholesterol binding to P450scc’s active site is also hypothesized, requiring crystallographic or molecular docking studies for validation.

Q. What experimental designs address contradictions in species-specific sensitivity to this compound?

Marine phytoplankton studies revealed species-dependent metabolic conversion rates (e.g., Skeletonema costatum vs. Dunaliella tertiolecta), with DDE as a primary metabolite . To resolve such discrepancies, use comparative transcriptomics to identify detoxification pathways (e.g., cytochrome P450 isoforms) and membrane permeability assays (e.g., fluorescent cholesterol analogs) to assess cellular uptake efficiency . Cross-species experiments under standardized conditions (e.g., pH, temperature) are critical.

Q. How can researchers mitigate confounding effects of metabolic interconversion in long-term exposure studies?

Incorporate kinetic modeling to track parent compound decay and metabolite accumulation. For example, in rat Leydig cell cultures, HPTE’s inhibitory effects were partially reversible after 18 hours, suggesting transient enzyme suppression rather than permanent damage . Use stable isotope tracing (e.g., <sup>13</sup>C-labeled cholesterol) to distinguish de novo synthesis from stored precursors.

Q. What statistical approaches are optimal for analyzing dose-response relationships in endocrine disruption studies?

Nonlinear mixed-effects models (NLME) accommodate variability in cell populations and repeated measures. For instance, in HPTE-treated Leydig cells, a four-parameter logistic curve (Hill equation) effectively modeled T production inhibition, with parameters for baseline, maximum effect, EC50, and slope . Bayesian hierarchical models further improve precision in multi-staged experiments (e.g., progenitor vs. adult cell responses).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.